molecular formula C11H9NO3 B1424944 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde CAS No. 251912-68-2

3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde

Cat. No. B1424944
M. Wt: 203.19 g/mol
InChI Key: VQESCRHKDYWZSF-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the class of compounds it belongs to. It may also include known uses or applications of the compound.



Synthesis Analysis

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Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties.


Scientific Research Applications

Synthesis and Chemical Properties

  • Protecting Groups in Synthesis : Riess et al. (1998) explored the regioselectivity of 3-hydroxyisoxazole-5-ester in O- versus N-alkylation, leading to 3-O-alkyl products. This research contributes to the understanding of protecting groups in the synthesis of complex organic compounds, specifically 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes (Riess, Schön, Laschat, & Jäger, 1998).

  • Crystal Structure and Biological Study : Wazalwar et al. (2017) reported on the aqueous phase synthesis of novel isoxazole derivatives. This includes the study of their crystal structure and biological activity, indicating the compound's potential in various applications (Wazalwar, Banpurkar, & Perdih, 2017).

  • Synthesis of Novel Derivatives : Mirzaei, Tabrizi, and Edjlali (2008) synthesized alkyl(isoxazolylmethoxyphenyl)tetrazoles, indicating the versatility of such compounds in chemical synthesis and their potential applications in various fields (Mirzaei, Tabrizi, & Edjlali, 2008).

Biomedical Research

  • Antimicrobial and Antioxidant Properties : Gurunanjappa, Kameshwar, and Kariyappa (2017) synthesized new derivatives and evaluated them for antimicrobial and antioxidant activities. Compounds with certain substitutions showed promising results, indicating potential biomedical applications (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

  • Antitubercular Activity : Carrasco et al. (2021) synthesized and characterized phenylisoxazole isoniazid derivatives, demonstrating moderate bioactivity against Mycobacterium tuberculosis. This highlights its potential use in treating tuberculosis (Carrasco et al., 2021).

Pharmaceutical Development

  • Isoxazole-Based Libraries as Antithrombotic Agents : Batra et al. (2002) identified 3-substituted phenyl-5-isoxazolecarboxaldehydes as activated aldehydes for the generation of isoxazole-based combinatorial libraries. These were evaluated for antithrombin activity, indicating their potential as antithrombotic agents (Batra, Srinivasan, Rastogi, Kundu, Patra, Bhaduri, & Dixit, 2002).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent to which the compound has been studied. For a less studied compound, some or all of this information may not be available. For a more detailed analysis, you may need to consult a specialist or conduct further research.


properties

IUPAC Name

3-(3-methoxyphenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQESCRHKDYWZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680043
Record name 3-(3-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde

CAS RN

251912-68-2
Record name 3-(3-Methoxyphenyl)-5-isoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251912-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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